molecular formula C20H21N3O2 B7704593 N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7704593
M. Wt: 335.4 g/mol
InChI Key: FMHFYDOYVXNXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PBDT, is a novel compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. PBDT belongs to the family of oxadiazole derivatives, which have been found to possess various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is still under investigation. However, it is believed that the compound interacts with specific target molecules in cells, leading to changes in their biochemical and physiological activities.
Biochemical and physiological effects:
Studies have shown that N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in laboratory experiments is its high selectivity towards copper ions, which makes it a useful tool for the detection of copper in biological and environmental samples. However, one of the limitations of using N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new fluorescent probes based on the structure of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide for the detection of other metal ions. Another potential direction is the investigation of the anti-cancer properties of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in vivo, using animal models. Additionally, the synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved solubility and bioavailability could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenethyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-phenethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit high selectivity and sensitivity towards copper ions, making it a useful tool for the detection of copper in biological and environmental samples.

properties

IUPAC Name

N-(2-phenylethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-18(21-15-14-16-8-3-1-4-9-16)12-7-13-19-22-20(23-25-19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHFYDOYVXNXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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